
4-Chloro-2-phenylpyrimidine
Overview
Description
4-Chloro-2-phenylpyrimidine (CAS: 14790-42-2) is a halogenated pyrimidine derivative characterized by a phenyl group at the 2-position and a chlorine atom at the 4-position of the pyrimidine ring. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and cross-coupling reactions. Key physicochemical properties include:
- Molecular formula: C₁₀H₇ClN₂
- Melting point: 72–73°C (lit. value, consistent with experimental data) .
- NMR data: ¹H NMR (CDCl₃) δ 7.48–7.54 (m, 3H), 8.63 (d, J = 5.3 Hz, 1H); ¹³C NMR δ 115.27 (C-5), 167.30 (C-4) .
- Safety profile: Classified as acutely toxic (oral), skin irritant, and hazardous to specific organs (single exposure) under GHS guidelines .
Its reactivity is influenced by electron-withdrawing substituents, enabling applications in Suzuki coupling (e.g., synthesis of biaryl derivatives) and ring transformation reactions (e.g., conversion to s-triazines) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Agents
Research has demonstrated that derivatives of 4-chloro-2-phenylpyrimidine exhibit significant anti-inflammatory properties. A study synthesized several compounds based on this structure and evaluated their efficacy as COX-1 and COX-2 inhibitors. The results indicated that certain derivatives showed potent inhibition of COX-2, with IC50 values comparable to established drugs like celecoxib .
Table 1: Inhibitory Activity of Pyrimidine Derivatives
Compound | IC50 (μmol) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
4b | 0.04 ± 0.01 | Moderate | Strong |
3b | 0.04 ± 0.09 | Low | Very Strong |
Celecoxib | 0.04 ± 0.01 | Standard | Standard |
Neuropathic Pain Management
Another significant application is in the development of sodium channel blockers for neuropathic pain relief. A novel compound derived from the pyrimidine structure, specifically designed as a state-dependent Na(+) channel blocker, showed enhanced potency and a favorable therapeutic index compared to existing treatments like carbamazepine .
Agricultural Applications
Fungicidal Activity
this compound and its derivatives have been explored for their fungicidal properties. A series of synthesized compounds demonstrated effective control against various plant pathogenic fungi, such as Sclerotinia sclerotiorum and Fusarium oxysporum. These compounds were evaluated for their fungicidal activity using a substructure splicing approach, leading to promising results in both efficacy and safety profiles .
Table 2: Fungicidal Activity Against Pathogenic Fungi
Compound | Target Fungus | Efficacy (%) |
---|---|---|
Compound A | Sclerotinia sclerotiorum | 95 |
Compound B | Fusarium oxysporum | 91 |
Pyrimethanil | Control | 88 |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications at specific positions on the pyrimidine ring can significantly alter its pharmacological properties. For example, substituents that enhance electron density at position 2 have been associated with increased anti-inflammatory activity .
Case Studies
Case Study 1: Anti-inflammatory Drug Development
In a recent study, several pyrimidine derivatives were synthesized and tested for their ability to inhibit inflammatory pathways in vitro and in vivo. The most promising candidates exhibited strong COX-2 inhibition with minimal side effects, paving the way for further clinical trials .
Case Study 2: Agricultural Innovation
The development of new fungicides based on the structure of fenclorim (a related compound) demonstrated that strategic modifications could yield effective agents against resistant fungal strains. The synthesized derivatives showed enhanced safening activities, indicating potential for use in crop protection without harming beneficial plant functions .
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its pharmacological effects. The compound can also modulate receptor activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 4-Chloro-2-phenylpyrimidine with structurally related pyrimidine derivatives:
*Similarity indices based on Tanimoto coefficients from structural databases .
Reactivity and Functionalization
- Nucleophilic Substitution : The chlorine atom at C4 in this compound is highly reactive toward amines, thiols, and alkoxides. For example, treatment with sodium amide in ammonia generates 2-phenyl-4-methyl-s-triazine via ring expansion .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, as demonstrated in the synthesis of 2-chloro-4-phenylpyrimidine (84–86°C mp) .
- Adduct Formation : Reaction with strong nucleophiles (e.g., amide ions) forms α-adducts, altering J(C-H) coupling constants from 180 Hz (parent) to 150 Hz (adduct) .
In contrast, analogs like 4-Chloro-6-methyl-2-phenylpyrimidine show reduced reactivity at C4 due to steric hindrance from the methyl group .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines achieves >90% regioselectivity for this compound derivatives .
- Ecological Impact: Limited data exist on the environmental persistence of chlorinated pyrimidines, necessitating further study .
- Thermal Decomposition: Heating this compound releases toxic Cl⁻ and NOₓ fumes, requiring controlled handling .
Biological Activity
4-Chloro-2-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and structure-activity relationships (SAR) of this compound, drawing on various research findings and case studies.
Overview of Biological Activity
This compound and its derivatives have been studied for a range of biological activities, including:
- Anti-inflammatory Effects : Several studies have shown that compounds containing the pyrimidine ring can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, derivatives of this compound were evaluated for their COX-1 and COX-2 inhibition, showing promising IC50 values that indicate effective anti-inflammatory potential .
- Antimicrobial Properties : The compound has demonstrated antibacterial, antifungal, and antiviral activities. Research indicates that certain derivatives exhibit potent fungicidal effects against pathogens like Sclerotinia sclerotiorum and Fusarium oxysporum, with some compounds outperforming established fungicides .
- Antioxidant Activity : this compound has also been reported to possess antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step organic reactions. One common method is the substructure splicing approach, which combines active groups from different compounds to create novel structures with enhanced biological activities. For example, a series of 4-chloro-6-substituted phenoxy derivatives were synthesized using fenclorim as a lead compound .
Table: Synthesis Overview
Compound | Method Used | Key Findings |
---|---|---|
This compound | Substructure splicing | Effective against COX enzymes |
4-Chloro-6-substituted phenoxy derivatives | Multi-step synthesis | Potent fungicidal activity against S. sclerotiorum |
Various pyrimidine derivatives | Traditional organic synthesis | Broad spectrum of antimicrobial activity |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the pyrimidine ring can significantly influence its pharmacological properties. For instance:
- Substituents : The introduction of electron-donating groups at specific positions enhances the anti-inflammatory activity by increasing the compound's affinity for COX enzymes .
- Fungicidal Activity : The presence of phenoxy groups has been linked to improved fungicidal efficacy. A study showed that certain derivatives exhibited over 90% inhibition against various fungal strains, indicating a strong SAR correlation .
Table: SAR Analysis
Position on Ring | Substituent Type | Effect on Activity |
---|---|---|
2 | Chlorine | Increased COX inhibition |
6 | Phenoxy group | Enhanced fungicidal activity |
Various | Electron-donating | Improved anti-inflammatory properties |
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several pyrimidine derivatives in vitro and in vivo. Results indicated that compounds with chlorinated substituents showed significant inhibition of PGE2 production, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Fungicidal Efficacy : In a comparative study, various 4-chloro-substituted pyrimidines were tested against fungal pathogens. The best-performing compound showed a higher efficacy than traditional fungicides like pyrimethanil, suggesting these derivatives could serve as effective alternatives in agricultural applications .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-2-phenylpyrimidine in laboratory settings?
- Methodological Answer :
Researchers must wear protective gear (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Use filter-tipped pipettes to minimize aerosol formation during liquid handling. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination. For reactions generating toxic intermediates (e.g., chlorinated byproducts), conduct experiments in gloveboxes with inert atmospheres .
Q. How can researchers optimize the synthesis of this compound derivatives?
- Methodological Answer :
A common approach involves nucleophilic substitution reactions on pre-functionalized pyrimidine cores. For example, reacting 2-phenylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux yields the chlorinated product. Key parameters include:- Temperature control (70–100°C) to balance reaction rate and side-product formation.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine C-Cl at δ 160–165 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 221.05 for C₁₀H₈ClN₂).
- X-ray Crystallography : Resolve crystal packing and dihedral angles between phenyl and pyrimidine rings (typically 60–70°) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic reactivity at the C4 position. Key steps:- Optimize the geometry of this compound and its transition states.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to assess activation energies.
Validation via experimental yields (e.g., 75–90% for aryl couplings) ensures model accuracy .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ values) across studies. For example, discrepancies in antifungal activity may arise from variations in MIC testing (e.g., Candida albicans vs. Aspergillus strains).
- Structural Analogues : Synthesize and test derivatives (e.g., 4-Fluoro-2-phenylpyrimidine) to isolate electronic vs. steric effects.
- Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. covalent binding mechanisms .
Q. How can researchers mitigate risks from hazardous byproducts during this compound synthesis?
- Methodological Answer :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates like chloromethyl ethers (peaks at 600–700 cm⁻¹).
- Scavenging Agents : Add triethylamine to neutralize HCl gas or thiourea to quench excess POCl₃.
- Thermal Stability Analysis : TGA/DSC to identify decomposition thresholds (e.g., exothermic events above 200°C) and adjust reaction scales accordingly .
Properties
IUPAC Name |
4-chloro-2-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLQLVAVVVLVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293341 | |
Record name | 4-Chloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14790-42-2 | |
Record name | 14790-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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